2,4(1H,3H)-Pyrimidinedione, 5-butyl-1-(2-deoxy-beta-D-erythro-pentofuranosyl)-
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Overview
Description
2,4(1H,3H)-Pyrimidinedione, 5-butyl-1-(2-deoxy-beta-D-erythro-pentofuranosyl)- is a nucleoside analog, which means it mimics the structure of naturally occurring nucleosides. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4(1H,3H)-Pyrimidinedione, 5-butyl-1-(2-deoxy-beta-D-erythro-pentofuranosyl)- typically involves the following steps:
Formation of the Pyrimidinedione Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrimidinedione ring.
Attachment of the Butyl Group: The butyl group is introduced via alkylation reactions, often using butyl halides in the presence of a base.
Glycosylation: The final step involves the attachment of the deoxy sugar moiety. This is typically achieved through glycosylation reactions using protected sugar derivatives and appropriate catalysts.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,4(1H,3H)-Pyrimidinedione, 5-butyl-1-(2-deoxy-beta-D-erythro-pentofuranosyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce different substituents onto the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while substitution reactions can introduce various functional groups such as alkyl, acyl, or sulfonyl groups.
Scientific Research Applications
2,4(1H,3H)-Pyrimidinedione, 5-butyl-1-(2-deoxy-beta-D-erythro-pentofuranosyl)- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules such as DNA and RNA.
Medicine: Investigated for its potential as an antiviral or anticancer agent.
Industry: Used in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 2,4(1H,3H)-Pyrimidinedione, 5-butyl-1-(2-deoxy-beta-D-erythro-pentofuranosyl)- involves its incorporation into nucleic acids, where it can interfere with normal cellular processes. This compound can inhibit DNA and RNA synthesis by acting as a chain terminator, thereby preventing the elongation of nucleic acid chains. The molecular targets include DNA polymerases and reverse transcriptases, which are essential for the replication of genetic material.
Comparison with Similar Compounds
Similar Compounds
2,4(1H,3H)-Pyrimidinedione, 5-methyl-1-(2-deoxy-beta-D-erythro-pentofuranosyl)-: Similar structure but with a methyl group instead of a butyl group.
2,4(1H,3H)-Pyrimidinedione, 5-ethyl-1-(2-deoxy-beta-D-erythro-pentofuranosyl)-: Similar structure but with an ethyl group instead of a butyl group.
Uniqueness
The uniqueness of 2,4(1H,3H)-Pyrimidinedione, 5-butyl-1-(2-deoxy-beta-D-erythro-pentofuranosyl)- lies in its specific structural modifications, which can lead to different biological activities and properties compared to its analogs. The butyl group can influence the compound’s lipophilicity, stability, and interaction with biological targets, making it a valuable compound for further research and development.
Properties
CAS No. |
57741-91-0 |
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Molecular Formula |
C13H20N2O5 |
Molecular Weight |
284.31 g/mol |
IUPAC Name |
5-butyl-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C13H20N2O5/c1-2-3-4-8-6-15(13(19)14-12(8)18)11-5-9(17)10(7-16)20-11/h6,9-11,16-17H,2-5,7H2,1H3,(H,14,18,19)/t9-,10+,11+/m0/s1 |
InChI Key |
VIUINAIJMUWGLY-HBNTYKKESA-N |
Isomeric SMILES |
CCCCC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)O |
Canonical SMILES |
CCCCC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)O |
Origin of Product |
United States |
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